molecular formula C8H15ClN2O B7932113 2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone

2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone

Cat. No.: B7932113
M. Wt: 190.67 g/mol
InChI Key: BAFYRHCVZCCNKT-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone is a chloro-substituted ethanone derivative featuring a 2,4-dimethylpiperazine moiety. The molecule comprises a central piperazine ring with methyl groups at positions 2 and 4, coupled with a chloroacetyl group (Cl-CH₂-C=O). Its molecular formula is C₈H₁₅ClN₂O (molar mass: 190.67 g/mol), and its synthesis likely involves the reaction of 2,4-dimethylpiperazine with chloroacetyl chloride under controlled conditions, analogous to methods described for similar compounds .

Piperazine derivatives are widely explored for their roles in drug discovery, including applications in antipsychotic, anticonvulsant, and antimicrobial agents. The dimethyl substitution on the piperazine ring in this compound may enhance lipophilicity and metabolic stability compared to unsubstituted analogs.

Properties

IUPAC Name

2-chloro-1-(2,4-dimethylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-7-6-10(2)3-4-11(7)8(12)5-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFYRHCVZCCNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone typically involves the reaction of 2,4-dimethylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-Dimethylpiperazine+Chloroacetyl chlorideThis compound+HCl\text{2,4-Dimethylpiperazine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-Dimethylpiperazine+Chloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to increase yield. The use of automated systems allows for precise addition of reagents and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(2,4-dimethyl-piperazin-1-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(2,4-dimethyl-piperazin-1-yl)ethanoic acid.

Scientific Research Applications

2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The piperazine ring enhances the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound is compared to structurally related chloroethanone-piperazine/piperidine derivatives (Table 1). Key differences include:

  • Substituents on the piperazine ring : Modifications such as aryl, benzyl, or hydroxyethyl groups significantly alter polarity, solubility, and receptor interactions.
  • Chloroethanone modifications: Replacement of the chloro group with amino, phenoxy, or thiophene-carbonyl groups affects electronic properties and reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Piperazine Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone 2,4-dimethyl C₈H₁₅ClN₂O 190.67 Enhanced lipophilicity; potential CNS activity
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone 4-phenyl C₁₂H₁₄ClN₂O 252.70 Antifungal, antipsychotic applications
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone 4-(3-chlorophenyl) C₁₂H₁₃Cl₂N₂O 273.16 Improved metabolic stability
2-Chloro-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethanone 4-(thiophene-3-carbonyl) C₁₁H₁₃ClN₂O₂S 280.75 Sulfur-containing analog; potential enzyme inhibition
2-Chloro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone 4-(2-hydroxyethyl) C₈H₁₅ClN₂O₂ 214.67 Increased hydrophilicity
Key Observations:
  • Lipophilicity: The 2,4-dimethyl substitution in the target compound increases lipophilicity compared to unsubstituted piperazine analogs (e.g., 2-Chloro-1-piperazin-1-yl-ethanone) but remains less lipophilic than aryl-substituted derivatives (e.g., 4-phenyl or 3-chlorophenyl analogs) .
  • Solubility : Hydroxyethyl or polar substituents (e.g., thiophene-carbonyl) improve aqueous solubility, while aromatic groups reduce it .
  • Synthetic Yields : Reactions involving sterically hindered amines (e.g., 2,4-dimethylpiperazine) often result in lower yields (e.g., 23% in ) compared to less hindered analogs (44–78% in ) .

Crystallographic and Stability Data

  • Spatial Arrangement : Crystallographic studies (e.g., ) reveal that substituents like phenyl or benzyl groups induce planar conformations, whereas dimethyl groups may favor twisted geometries, affecting packing and stability .
  • Thermal Stability: Chloroethanone derivatives with aromatic substituents (e.g., 4-phenyl) exhibit higher melting points (>150°C) compared to aliphatic analogs (<100°C) .

Biological Activity

2-Chloro-1-(2,4-dimethyl-piperazin-1-yl)-ethanone is a chloro ketone compound with significant potential in medicinal chemistry and biological research. This compound is characterized by its unique structure, which features a chloro group and a piperazine ring with two methyl substitutions. Its biological activity primarily revolves around enzyme inhibition and receptor binding, making it a valuable subject for studies related to various pharmacological applications.

  • Chemical Formula : C₈H₁₂ClN₂O
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 1703-23-7

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor functions. The piperazine moiety enhances the compound's lipophilicity, allowing it to cross biological membranes effectively.

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting various enzymes, particularly those involved in central nervous system disorders. The ability to inhibit enzymes such as acetylcholinesterase (AChE) has been noted, which is crucial for the treatment of diseases like Alzheimer's.

Receptor Binding

The compound also shows potential in modulating receptor activities. Its structural characteristics allow it to bind effectively to receptors involved in neurotransmission, which can lead to therapeutic effects in neurological conditions.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of several piperazine derivatives, including this compound. The findings suggested that this compound exhibited significant inhibitory activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) lower than 20 µM .

Cytotoxicity Assessment

In vitro cytotoxicity assays showed that while the compound was effective against certain bacterial strains, it also demonstrated varying levels of cytotoxicity against HepG2 liver cancer cells. The IC50 values indicated a selective toxicity profile that warrants further investigation for potential anticancer applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Chloro-1-(4-methyl-piperazin-1-yl)-ethanoneStructureModerate AChE inhibition
2-Chloro-1-(2,6-dimethyl-piperazin-1-yl)-ethanoneStructureHigh receptor binding affinity
2-Chloro-1-(piperidin-1-yl)-ethanoneStructureSignificant antibacterial activity

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